molecular formula C7H11N3 B6358143 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine CAS No. 1346462-59-6

1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine

Cat. No. B6358143
Key on ui cas rn: 1346462-59-6
M. Wt: 137.18 g/mol
InChI Key: WLWDGNBDGLZQLF-UHFFFAOYSA-N
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Patent
US09073924B2

Procedure details

(2Z)-3-amino-2-butenenitrile (903 mg, 11.00 mmol), cyclopropylhydrazine (1194 mg, 11 mmol) and triethylamine (3.07 mL, 22.00 mmol) were suspended in ethanol (100 mL) and heated to 70° C. for 16 hours. The solvent was removed in vacuo. The residue was suspended in 50 mL of saturated NaHCO3 and stirred for 10 minutes. The contents were extracted with DCM, dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified by silica gel chromatography (eluent: 0% to 100% gradient EtOAc:Hex). The product was collected as 310 mg. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 0.95-1.13 (m, 4 H), 2.13 (s, 3 H), 3.06 (m, J=6.95, 6.95, 3.79, 3.54 Hz, 1 H), 3.76-3.88 (m, 2 H), 5.24 (s, 1 H). LCMS(ES) [M+H]+ 138.1
Quantity
903 mg
Type
reactant
Reaction Step One
Quantity
1194 mg
Type
reactant
Reaction Step Two
Quantity
3.07 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N/[C:2](/[CH3:6])=[CH:3]\[C:4]#[N:5].[CH:7]1([NH:10][NH2:11])[CH2:9][CH2:8]1.C(N(CC)CC)C>C(O)C>[CH:7]1([N:10]2[C:4]([NH2:5])=[CH:3][C:2]([CH3:6])=[N:11]2)[CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
903 mg
Type
reactant
Smiles
N\C(=C/C#N)\C
Step Two
Name
Quantity
1194 mg
Type
reactant
Smiles
C1(CC1)NN
Step Three
Name
Quantity
3.07 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The contents were extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (eluent: 0% to 100% gradient EtOAc:Hex)
CUSTOM
Type
CUSTOM
Details
The product was collected as 310 mg

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C1(CC1)N1N=C(C=C1N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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